2,4-Dihydroxybutanoic acid

Catalog No.
S605308
CAS No.
1518-62-3
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxybutanoic acid

CAS Number

1518-62-3

Product Name

2,4-Dihydroxybutanoic acid

IUPAC Name

2,4-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)

InChI Key

UFYGCFHQAXXBCF-UHFFFAOYSA-N

SMILES

C(CO)C(C(=O)O)O

Synonyms

2,4-dihydroxybutyrate, 3-deoxytetronic acid

Canonical SMILES

C(CO)C(C(=O)O)O

Biomarker Potential:

2,4-Dihydroxybutanoic acid, also known as 2,4-dihydroxybutyrate or 3-deoxytetronate, has been detected in trace amounts in animal sources like chickens, ducks, and pigs . This suggests its potential application as a biomarker for the consumption of these animal products. Biomarkers are unique chemical signatures in the body that can indicate the presence or absence of specific compounds, including dietary intake . More research is needed to validate its efficacy and specificity as a dietary biomarker in humans.

Role in Plants:

2,4-Dihydroxybutanoic acid has been identified in various plants, including grapevine (Vitis vinifera) and Lotus japonicus . While its specific function in these organisms remains under investigation, it is classified as a secondary metabolite . Secondary metabolites are not essential for growth and survival but may play crucial roles in defense mechanisms, signaling pathways, and interaction with the environment .

Research Availability:

2,4-Dihydroxybutanoic acid, also referred to as 2,4-dihydroxybutyric acid or 3-deoxytetronate, is an organic compound classified as a short-chain hydroxy acid. Its chemical formula is C₄H₈O₄, and it features hydroxyl groups at the second and fourth carbon positions of the butanoic acid backbone. This compound is recognized for its role as a secondary metabolite and has been detected in various food sources, including certain poultry and swine, suggesting its potential as a biomarker for dietary intake .

The chemical behavior of 2,4-dihydroxybutanoic acid includes various reactions typical for hydroxy acids. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Dehydration: Losing water to form unsaturated compounds.
  • Oxidation: Hydroxyl groups can be oxidized to carbonyls under specific conditions.

These reactions are essential for its utilization in synthetic pathways and biological processes.

2,4-Dihydroxybutanoic acid exhibits several biological activities. It serves as a precursor in the biosynthesis of methionine analogues, which are important in animal nutrition . Additionally, it is involved in metabolic pathways that contribute to energy production and cellular functions. Its detection in animal tissues indicates potential physiological roles that warrant further investigation.

Synthesis of 2,4-dihydroxybutanoic acid can be achieved through various methods:

  • Microbial Fermentation: Engineered strains of Escherichia coli can convert substrates like methanol and glucose into 2,4-dihydroxybutanoic acid via a synthetic metabolic pathway. This method has demonstrated high yields, achieving concentrations up to 14.6 g/L in bioreactors .
  • Chemical Synthesis: Traditional chemical routes involve the conversion of malate through enzymatic reactions involving malate kinase and reductases .
  • Alternative Pathways: Other synthetic routes have been explored using different substrates and enzyme combinations to optimize yield and efficiency .

2,4-Dihydroxybutanoic acid has several applications:

  • Chemical Synthesis: It serves as a versatile synthon for producing various chemicals, including methionine analogues used in animal feed.
  • Biomarker Research: Its presence in certain foods makes it a candidate for studies related to dietary intake and metabolism.
  • Pharmaceuticals: Potential applications in drug development due to its biological activities.

Research on the interactions of 2,4-dihydroxybutanoic acid with other biomolecules is limited but suggests potential roles in metabolic pathways and enzyme activities. Its ability to act as a precursor in biosynthetic pathways indicates that it may interact with various enzymes involved in amino acid synthesis and energy metabolism .

Several compounds share structural similarities with 2,4-dihydroxybutanoic acid. Here are some notable examples:

Compound NameStructureKey Features
Butyric AcidC₄H₈O₂A saturated fatty acid involved in energy metabolism.
3-Hydroxybutyric AcidC₄H₈O₃A hydroxy fatty acid linked to energy production.
2-Hydroxybutyric AcidC₄H₈O₃An isomer with different biological properties.

Uniqueness of 2,4-Dihydroxybutanoic Acid

What sets 2,4-dihydroxybutanoic acid apart from these compounds is its specific hydroxyl group positioning at the second and fourth carbons, which influences its reactivity and biological roles. Its unique synthesis pathways also highlight its potential for industrial applications that are not fully achievable with its analogues.

Physical Description

Solid

XLogP3

-1.2

Other CAS

1518-62-3

Wikipedia

2,4-dihydroxybutanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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